3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile 3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.: 122648-74-2
VCID: VC20884817
InChI: InChI=1S/C13H14N4O3/c14-6-5-13(18)16-9-7-15(8-10-16)11-1-3-12(4-2-11)17(19)20/h1-4H,5,7-10H2
SMILES: C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC#N
Molecular Formula: C13H14N4O3
Molecular Weight: 274.28 g/mol

3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile

CAS No.: 122648-74-2

Cat. No.: VC20884817

Molecular Formula: C13H14N4O3

Molecular Weight: 274.28 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile - 122648-74-2

Specification

CAS No. 122648-74-2
Molecular Formula C13H14N4O3
Molecular Weight 274.28 g/mol
IUPAC Name 3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile
Standard InChI InChI=1S/C13H14N4O3/c14-6-5-13(18)16-9-7-15(8-10-16)11-1-3-12(4-2-11)17(19)20/h1-4H,5,7-10H2
Standard InChI Key KUMCXTMKBWPBOF-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC#N
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC#N

Introduction

3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile is a complex organic compound with a molecular formula of C13H14N4O3 and a molecular weight of approximately 274.28 g/mol . This compound is of interest in various chemical and biological studies due to its unique structure, which includes a piperazine ring linked to a nitrophenyl group and an oxopropanenitrile moiety.

Synthesis and Preparation

While specific synthesis methods for 3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile are not detailed in the available literature, compounds with similar structures often involve multi-step reactions including alkylation, acylation, and nitrilation steps. The synthesis typically requires careful control of reaction conditions to ensure the desired product is formed efficiently.

Biological and Pharmacological Research

Although specific biological or pharmacological studies on 3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile are not widely reported, compounds with piperazine and nitrophenyl moieties are often investigated for their potential biological activities, such as interactions with neurotransmitter systems or antimicrobial properties. For instance, piperazine derivatives are known to interact with monoamine transporters, as seen in other studies involving similar compounds .

Environmental and Safety Considerations

Given the limited availability of specific environmental or safety data for this compound, general precautions should be taken when handling it. This includes wearing protective gear and ensuring proper ventilation. The compound's high boiling point and low vapor pressure suggest it is not likely to pose significant inhalation hazards under normal conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator